molecular formula C24H26O2 B1243783 (2R,4aS,10aR)-4a-benzyl-2-(prop-1-ynyl)-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-2,7-diol

(2R,4aS,10aR)-4a-benzyl-2-(prop-1-ynyl)-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-2,7-diol

Cat. No.: B1243783
M. Wt: 346.5 g/mol
InChI Key: WDSPVCXWXOIFRA-HUVFLSCGSA-N
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Preparation Methods

The synthesis of CP-409069 involves the creation of nonsteroidal templates for the glucocorticoid receptor that contain an element of pseudo-C2 symmetry. The enantiomer of the initial design, 1Ra, showed the desired ligand binding to the glucocorticoid receptor. The pseudo-C2 symmetry of the template allowed for rapid improvements in glucocorticoid receptor activity, resulting in potent, selective, nonsteroidal glucocorticoid receptor antagonists .

Chemical Reactions Analysis

CP-409069 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Mechanism of Action

CP-409069 exerts its effects by binding to the glucocorticoid receptor and blocking the action of glucocorticoids. This prevents the glucocorticoid receptor from binding to glucocorticoid response elements in the DNA, thereby inhibiting the transcription of glucocorticoid-responsive genes. This mechanism affects various physiological processes, including inflammation, immune response, and metabolism .

Comparison with Similar Compounds

CP-409069 is similar to other nonsteroidal glucocorticoid receptor antagonists, such as CP-394531. Both compounds were developed using a computer-assisted, pharmacophore design approach that involved the creation of nonsteroidal templates with pseudo-C2 symmetry. CP-409069 is unique in its specific binding affinity and selectivity for the glucocorticoid receptor .

Properties

Molecular Formula

C24H26O2

Molecular Weight

346.5 g/mol

IUPAC Name

(2R,4aS,10aR)-4a-benzyl-2-prop-1-ynyl-1,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol

InChI

InChI=1S/C24H26O2/c1-2-12-23(26)13-14-24(16-18-6-4-3-5-7-18)20(17-23)9-8-19-15-21(25)10-11-22(19)24/h3-7,10-11,15,20,25-26H,8-9,13-14,16-17H2,1H3/t20-,23-,24+/m1/s1

InChI Key

WDSPVCXWXOIFRA-HUVFLSCGSA-N

Isomeric SMILES

CC#C[C@]1(CC[C@@]2([C@@H](C1)CCC3=C2C=CC(=C3)O)CC4=CC=CC=C4)O

Canonical SMILES

CC#CC1(CCC2(C(C1)CCC3=C2C=CC(=C3)O)CC4=CC=CC=C4)O

Synonyms

4a-benzyl-2-prop-1-ynyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-2,7-diol
CP 409069
CP-409069
CP409069

Origin of Product

United States

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